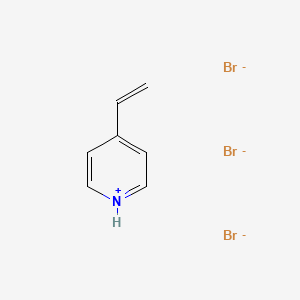
(+)-AS 115
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KIAA1363 is a 2-acetyl monoacylglyceryl ether (MAGE) hydrolase that is upregulated in aggressive cancers from various tissues. The enzyme catalyzes the hydrolysis of the 2-acetyl MAGE to MAGE and serves as a central enzyme in the PAF and LPA signaling network. AS 115 is a potent and selective inactivator of KIAA1363, displaying an IC50 value of 150 nM when tested as a racemic mixture in the invasive ovarian cancer cell line SKOV3. Treatment of SKOV3 cells with 10 µM AS-115 for 4 hours significantly reduced the formation of MAGE, alkyl-lysophosphatidylcholine, and alkyl-lysophosphatidic acid. The activity of the individual enantiomers of AS 115, i.e., (+)-AS 115 and (−)-AS 115, has not been determined.
Applications De Recherche Scientifique
Synthesis of Elements 115 and 113 : Oganessian et al. (2005) presented results from experiments designed to synthesize isotopes of element 115. They observed new elements with atomic numbers 113 and 115 for the first time, achieved by using 248-MeV and 253-MeV projectiles on Am-243, leading to consecutive alpha decays and spontaneous fission of the newly formed elements (Oganessian et al., 2005).
Characterization of Arsenite Methyltransferase in Neuroblastoma Cells : John et al. (2008) identified and characterized arsenite (+3 Oxidation State) methyltransferase (AS3MT) in neuroblastoma cells N1E-115. Their findings highlight the primary structure of AS3MT, reflecting an example of metal-handling in eukaryotes (John et al., 2008).
Chemical Properties of Element 113 : Dmitriev et al. (2014) conducted pioneering experiments on the chemical properties of element 113, which independently confirm the synthesis of new elements 115 and 113. These experiments indicate a chemical behavior resembling a species with high volatility and enhanced reactivity towards gold surfaces (Dmitriev et al., 2014).
Exploration of Elemental Chemistry for Moscovium (Element 115) : Bermanseder (2020) explored a general formula for the Magic Numbers describing nucleonic arrangements in shells, such as Element 115 (Moscovium), suggesting a basis for exceptional nuclear stability found in a Unification Polynomial in 11-dimensional M-space from the SEps-Algorithm of creation (Bermanseder, 2020).
Propriétés
Formule moléculaire |
C21H32FNO4 |
|---|---|
Poids moléculaire |
381.5 |
InChI |
InChI=1S/C21H32FNO4/c1-2-3-13-25-15-17-8-4-5-9-18(17)16-26-14-12-23-21(24)27-20-11-7-6-10-19(20)22/h6-7,10-11,17-18H,2-5,8-9,12-16H2,1H3,(H,23,24)/t17-,18+/m0/s1 |
Clé InChI |
BTYYXSHZANWPEB-ZWKOTPCHSA-N |
SMILES |
O=C(OC1=CC=CC=C1F)NCCOC[C@@H]2[C@H](COCCCC)CCCC2 |
Synonymes |
N-[2-[[(1S,2R)-2-(butoxymethyl)cyclohexyl]methoxy]ethyl]-2-fluorophenyl ester-carbamic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



